2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Description
2-Bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a brominated benzamide derivative characterized by a branched alkyl chain with a hydroxyl group at the 3-position. This structural motif combines a hydrophobic aromatic core (benzamide) with polar functionalities (bromo and hydroxyl groups), making it a candidate for diverse applications, including medicinal chemistry and materials science. The hydroxyl group and bulky dimethylpentyl chain may influence its solubility, hydrogen-bonding capacity, and steric interactions compared to simpler benzamide analogs .
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIADQLZXSXZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the hydroxy and dimethylpentyl groups. One common method involves the bromination of benzamide using bromine or a bromine-containing reagent under controlled conditions. The resulting bromo-benzamide is then reacted with 3-hydroxy-4,4-dimethylpentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Effects and Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances hydrogen-bonding capacity, improving stability in polar matrices .
- Branched alkyl chains (e.g., 3-hydroxy-4,4-dimethylpentyl) introduce steric hindrance, which may reduce enzymatic degradation compared to linear chains in neuroleptic benzamides like sulpiride .
Bioactivity and Pharmacological Potential
- Neuroleptic Benzamides : Compounds like amisulpride and sulpiride feature simpler alkyl chains and sulfonamide groups, enabling dopamine receptor antagonism. The target compound’s hydroxyl and bulky alkyl groups may limit blood-brain barrier penetration, reducing CNS activity but improving peripheral selectivity .
- mGlu5 Allosteric Ligands : Benzamide derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced binding to metabotropic glutamate receptors. The target compound’s bromine and hydroxyl groups could modulate allosteric binding kinetics compared to analogs like CPPHA .
- Anticancer Potential: Brominated benzamides, such as those in , exhibit stabilization via electrostatic interactions, suggesting the target compound may similarly interact with biological targets like DNA or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
